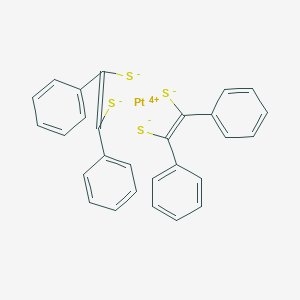
Bis-(dithiobenzil)-platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis-(dithiobenzil)-platinum is a coordination compound that features a platinum center coordinated by two dithiobenzil ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(dithiobenzil)platinum typically involves the reaction of platinum salts with dithiobenzil ligands. One common method is to react potassium tetrachloroplatinate(II) with dithiobenzil in an organic solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(dithiobenzil)platinum are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Bis-(dithiobenzil)-platinum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the dithiobenzil ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines under mild heating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction could produce platinum(0) species. Substitution reactions result in new platinum complexes with different ligands .
科学的研究の応用
Bis-(dithiobenzil)-platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with DNA and disrupt cellular processes.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of bis(dithiobenzil)platinum involves its ability to coordinate with various substrates through its platinum center. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .
類似化合物との比較
Similar Compounds
Bis(dithiobenzil)nickel: Similar in structure but with a nickel center instead of platinum. It has different electronic properties and reactivity.
Bis(dithiobenzil)palladium: Another similar compound with a palladium center, used in different catalytic applications.
Cisplatin: A well-known platinum-based anticancer drug, but with different ligands and a distinct mechanism of action.
Uniqueness
Bis-(dithiobenzil)-platinum is unique due to its specific ligand environment, which imparts distinct electronic properties and reactivity compared to other platinum complexes.
特性
CAS番号 |
15607-55-3 |
|---|---|
分子式 |
C28H20PtS4 |
分子量 |
679.8 g/mol |
IUPAC名 |
(E)-1,2-diphenylethene-1,2-dithiolate;platinum(4+) |
InChI |
InChI=1S/2C14H12S2.Pt/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/q;;+4/p-4/b2*14-13+; |
InChIキー |
OWDGIUANGTZXCP-FZHLCEHXSA-J |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(\[S-])/C2=CC=CC=C2)/[S-].[Pt+4] |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Pt+4] |
同義語 |
Bis-(dithiobenzil)-platinum |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



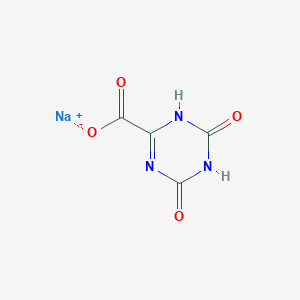
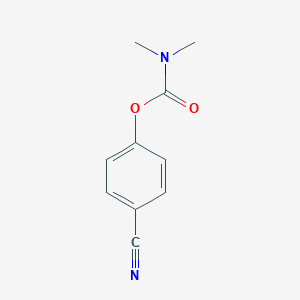
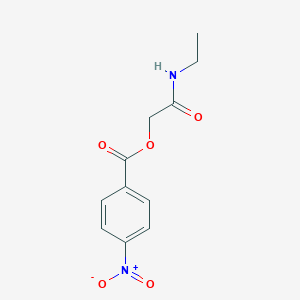
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
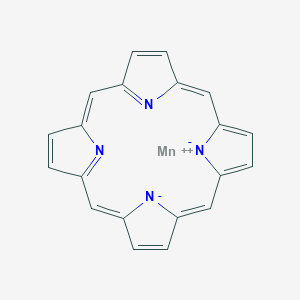
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
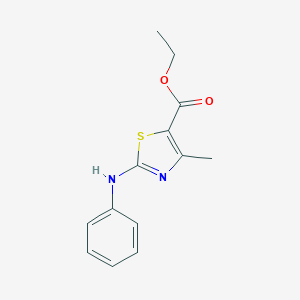
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
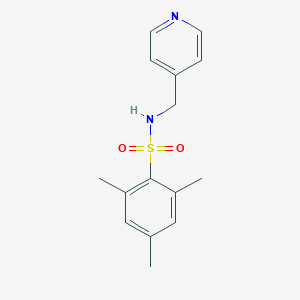
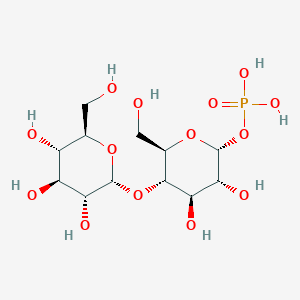
![N-[1,3-bis(4-aminophenyl)propyl]acetamide](/img/structure/B231526.png)
